3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Imidazole Containing Compounds: Known for their broad range of chemical and biological properties.
Uniqueness
3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c19-18(20,21)14-5-1-8-24-17(14)26-12-13-4-3-9-25(11-13)16-6-2-7-23-15(16)10-22/h1-2,5-8,13H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOESIXIVSVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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